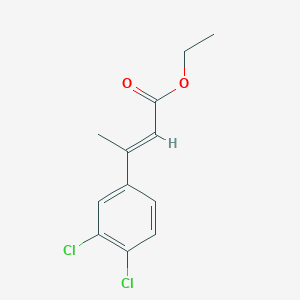

Ethyl 3-(3,4-dichlorophenyl)but-2-enoate

Description

Ethyl 3-(3,4-dichlorophenyl)but-2-enoate is an α,β-unsaturated ester featuring a 3,4-dichlorophenyl substituent. The 3,4-dichloro substitution on the aromatic ring enhances lipophilicity and electron-withdrawing effects, which influence reactivity and intermolecular interactions .

Properties

Molecular Formula |

C12H12Cl2O2 |

|---|---|

Molecular Weight |

259.12 g/mol |

IUPAC Name |

ethyl (E)-3-(3,4-dichlorophenyl)but-2-enoate |

InChI |

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)6-8(2)9-4-5-10(13)11(14)7-9/h4-7H,3H2,1-2H3/b8-6+ |

InChI Key |

MUEQSJWOVIRCLI-SOFGYWHQSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dichlorophenyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with 3,4-dichlorobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction mixture is then refluxed, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dichlorophenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(3,4-dichlorophenyl)but-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 3-(3,4-dichlorophenyl)but-2-enoate with structurally related esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|---|---|

| Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | 53090-43-0 | C11H10Cl2O3 | 261.10 | 3.5* | 43.4 | 3,4-dichlorophenyl, ketone |

| Ethyl (2Z)-3-amino-4-(3-chlorophenyl)but-2-enoate | 1159576-74-5 | C12H14ClNO2 | 239.70 | 2.99 | 52.3 | 3-chlorophenyl, amino group |

| Ethyl 2-methyl-3-(4-methylphenyl)but-2-enoate | 61712-12-7 | C14H18O2 | 218.29 | 3.2 | 26.3 | 4-methylphenyl, methyl branch |

| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | 172168-01-3 | C11H10Cl2O3 | 261.10 | 3.6* | 43.4 | 3,5-dichlorophenyl, ketone |

*Estimated based on substituent contributions.

Key Observations :

- Electron-Withdrawing Effects: The 3,4-dichlorophenyl group increases LogP compared to non-halogenated analogs (e.g., Ethyl 2-methyl-3-(4-methylphenyl)but-2-enoate, LogP 3.2), enhancing membrane permeability but reducing water solubility .

- Functional Group Impact: The ketone group in Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate raises polarity (PSA 43.4 vs. 26.3 in non-ketone analogs), affecting binding to hydrophilic targets .

Research Findings and Trends

- Lipophilicity vs. Bioavailability : Higher LogP values in dichlorophenyl analogs correlate with increased blood-brain barrier penetration but may limit aqueous solubility .

- Substituent Positioning : 3,4-Dichloro substitution (para/meta) shows stronger electronic effects than 3,5-dichloro (meta/meta), influencing reactivity in nucleophilic additions .

- Stereochemical Influence: The (2Z)-configuration in Ethyl (2Z)-3-amino-4-(3-chlorophenyl)but-2-enoate may confer selective interactions in chiral environments, a critical factor in drug design .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3,4-dichlorophenyl)but-2-enoate, and what key reaction parameters influence yield?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Preparation of 3,4-dichlorophenyl precursors via Friedel-Crafts acylation or Suzuki coupling to introduce the dichlorophenyl group.

- Step 2: Claisen condensation or Michael addition to form the α,β-unsaturated ester backbone .

- Step 3: Purification via column chromatography or recrystallization to isolate the product.

Key parameters influencing yield:

- Catalyst selection: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in the phenyl ring .

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during esterification .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Claisen Condensation | 65–72 | ≥95% | AlCl₃, DMF, 0°C | |

| Michael Addition | 58–63 | ≥90% | K₂CO₃, THF, reflux |

Q. How does the substitution pattern of chlorine atoms on the phenyl ring affect the compound’s reactivity and bioactivity?

Answer: The 3,4-dichloro configuration on the phenyl ring significantly enhances:

- Electrophilicity: The electron-withdrawing effect of chlorine atoms increases reactivity in nucleophilic additions .

- Bioactivity: The 3,4-dichloro substitution improves binding affinity to enzymes (e.g., kinases) due to steric and electronic complementarity .

Comparative analysis:

- 2,3-dichloro substitution: Lower electrophilicity due to reduced conjugation stability .

- 3,4-dichloro substitution: Optimal for π-π stacking interactions in protein binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Answer: Contradictions often arise from:

- Purity discrepancies: Use HPLC-MS to verify compound integrity (>98% purity) .

- Bioassay variability: Standardize protocols (e.g., cell lines, incubation time) for IC₅₀ comparisons .

- Structural analogs: Compare activities of derivatives (e.g., pyrazole vs. furan-containing analogs) to isolate substituent effects .

Table 2: Bioactivity Comparison of Structural Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Kinase A | 0.45 | |

| Ethyl 3-(4-chlorophenyl)but-2-enoate | Kinase A | 2.1 |

Q. What computational methods are recommended to predict interaction mechanisms between this compound and biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., SARS-CoV-2 main protease) .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR modeling: Corinate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .

Key findings:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assign peaks for the dichlorophenyl group (δ 7.2–7.8 ppm) and α,β-unsaturated ester (δ 5.8–6.3 ppm) .

- IR spectroscopy: Confirm ester carbonyl (C=O) stretch at 1710–1740 cm⁻¹ and C-Cl vibrations at 550–600 cm⁻¹ .

- X-ray crystallography: Resolve stereochemistry and confirm the (E)-configuration of the double bond .

Q. How can reaction conditions be optimized to suppress side products during synthesis?

Answer:

- Byproduct analysis: Common side products include di-ester adducts (via over-condensation) and dehalogenated derivatives.

- Mitigation strategies:

- Use stoichiometric control (1:1 molar ratio of precursors) .

- Add radical scavengers (e.g., BHT) to prevent halogen loss under heating .

- Employ flow chemistry for precise temperature and mixing control .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.